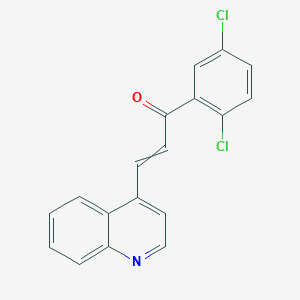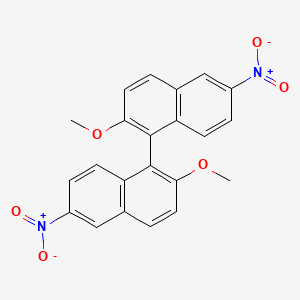![molecular formula C20H21NO3S B12558251 4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide CAS No. 169153-64-4](/img/structure/B12558251.png)
4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide is a complex organic compound characterized by its spirocyclic structure. This compound features a spiro[2.4]heptane core, which is a bicyclic system where two rings share a single atom. The presence of a methoxyphenyl group and a benzenesulfonamide moiety adds to its chemical diversity, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-[4-Methoxyphenyl]spiro[24]hept-5-en-5-yl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors
Functional Group Introduction: The methoxyphenyl group can be introduced via electrophilic aromatic substitution, while the benzenesulfonamide moiety can be added through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the sulfonamide group can produce an amine .
Applications De Recherche Scientifique
4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. The methoxyphenyl and benzenesulfonamide groups contribute to the compound’s overall binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[6-[3-Chloro-4-methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide: Similar structure with a chloro substituent instead of a methoxy group.
4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]phenyl methyl sulfone: Similar core structure with a methyl sulfone group instead of a benzenesulfonamide.
Uniqueness
The unique combination of the spirocyclic core, methoxyphenyl group, and benzenesulfonamide moiety distinguishes 4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide from other similar compounds.
Propriétés
Numéro CAS |
169153-64-4 |
|---|---|
Formule moléculaire |
C20H21NO3S |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
4-[5-(4-methoxyphenyl)spiro[2.4]hept-5-en-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H21NO3S/c1-24-16-6-2-14(3-7-16)18-12-20(10-11-20)13-19(18)15-4-8-17(9-5-15)25(21,22)23/h2-9H,10-13H2,1H3,(H2,21,22,23) |
Clé InChI |
ZSRPJFBRCNQTJM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(CC3(C2)CC3)C4=CC=C(C=C4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


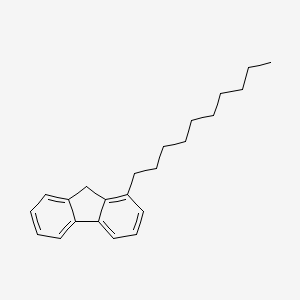
![2-[(Prop-2-en-1-yl)selanyl]thiophene](/img/structure/B12558180.png)
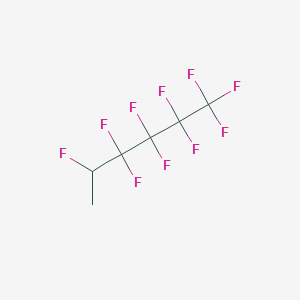
![5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-](/img/structure/B12558192.png)
![Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium](/img/structure/B12558196.png)
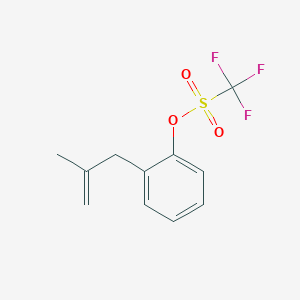
![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)

![N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide](/img/structure/B12558215.png)
![Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)
![(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran](/img/structure/B12558247.png)
